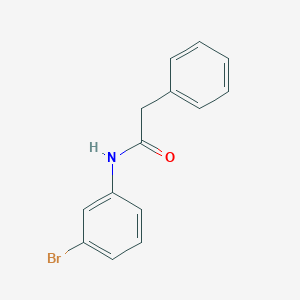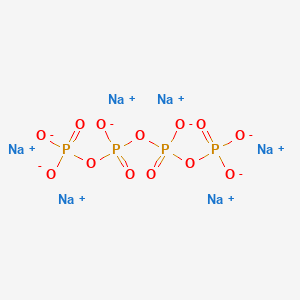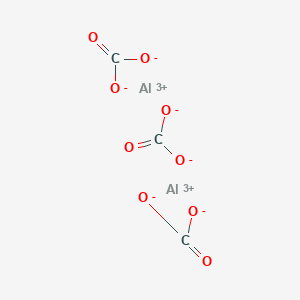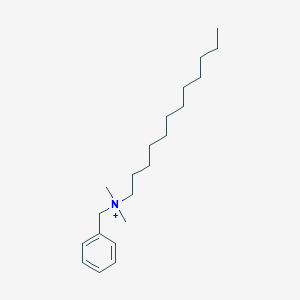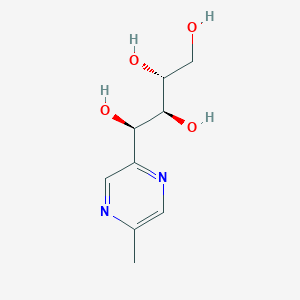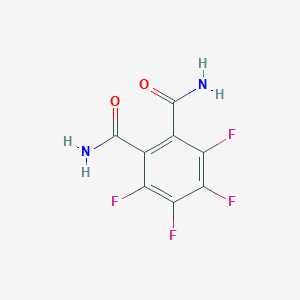
1,5-Naphthalenedisulfonic acid, sodium salt
Übersicht
Beschreibung
1,5-Naphthalenedisulfonic acid, sodium salt is an organic compound with the chemical formula C10H6Na2O6S2. It is commonly known as Acid Orange 7 and is widely used in various industries such as textile, paper, and leather. The compound is also used in scientific research as a pH indicator and a fluorescent probe.
Wirkmechanismus
The mechanism of action of 1,5-Naphthalenedisulfonic acid, sodium salt is based on its ability to bind to biological molecules such as proteins and nucleic acids. The compound is known to bind to the hydrophobic regions of proteins and has been reported to induce protein aggregation. This property has been exploited in the development of protein aggregation inhibitors for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Biochemical and Physiological Effects
1,5-Naphthalenedisulfonic acid, sodium salt has been shown to have several biochemical and physiological effects. It has been reported to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. The compound has also been shown to induce apoptosis, a process of programmed cell death, in various cancer cell lines. Additionally, it has been reported to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1,5-Naphthalenedisulfonic acid, sodium salt in lab experiments include its strong fluorescent emission, pH sensitivity, and ability to bind to biological molecules. However, the compound has some limitations, including its potential toxicity and the need for careful handling and disposal.
Zukünftige Richtungen
There are several future directions for the use of 1,5-Naphthalenedisulfonic acid, sodium salt in scientific research. One area of interest is the development of protein aggregation inhibitors for the treatment of neurodegenerative diseases. Another area of research is the development of fluorescent probes for imaging and detection of biological molecules. Additionally, the compound's anti-inflammatory and antioxidant properties make it a potential candidate for the development of new drugs for the treatment of various diseases.
Conclusion
In conclusion, 1,5-Naphthalenedisulfonic acid, sodium salt is a versatile compound that has numerous applications in various industries and scientific research. Its ability to bind to biological molecules and its strong fluorescent emission make it a valuable tool in the study of biological processes. However, its potential toxicity and the need for careful handling and disposal must be taken into consideration. The compound's numerous biochemical and physiological effects make it a promising candidate for the development of new drugs for the treatment of various diseases.
Wissenschaftliche Forschungsanwendungen
1,5-Naphthalenedisulfonic acid, sodium salt is extensively used in scientific research as a pH indicator and a fluorescent probe. The compound has a strong fluorescent emission at 520 nm when excited at 480 nm, making it useful in various applications such as imaging and detection of biological molecules. It is also used as a pH indicator in biochemical assays and has been used to study the pH-dependent conformational changes of proteins.
Eigenschaften
CAS-Nummer |
14455-34-6 |
|---|---|
Produktname |
1,5-Naphthalenedisulfonic acid, sodium salt |
Molekularformel |
C10H7NaO6S2 |
Molekulargewicht |
310.3 g/mol |
IUPAC-Name |
sodium;5-sulfonaphthalene-1-sulfonate |
InChI |
InChI=1S/C10H8O6S2.Na/c11-17(12,13)9-5-1-3-7-8(9)4-2-6-10(7)18(14,15)16;/h1-6H,(H,11,12,13)(H,14,15,16);/q;+1/p-1 |
InChI-Schlüssel |
KUCYYPJWOURRRA-UHFFFAOYSA-M |
Isomerische SMILES |
C1=CC2=C(C=CC=C2S(=O)(=O)[O-])C(=C1)S(=O)(=O)O.[Na+] |
SMILES |
C1=CC2=C(C=CC=C2S(=O)(=O)[O-])C(=C1)S(=O)(=O)O.[Na+] |
Kanonische SMILES |
C1=CC2=C(C=CC=C2S(=O)(=O)[O-])C(=C1)S(=O)(=O)O.[Na+] |
Andere CAS-Nummern |
14455-34-6 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


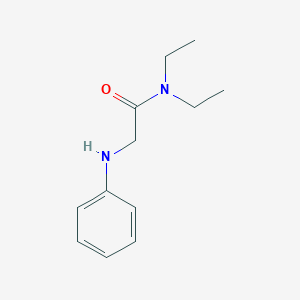
![1-Imidazolidineacetic acid, 5-[(3-ethyl-2(3H)-benzoxazolylidene)ethylidene]-4-oxo-3-phenyl-2-thioxo-](/img/structure/B84596.png)


